2-((3-(4-bromophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide
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Description
This compound is a chemical structure that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is primarily used by early discovery researchers . The compound has a linear formula of C24H18BrN3OS2 and a molecular weight of 508.463 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient approach to the synthesis of pharmacologically important class of compounds via a catalytic four-component reaction using a ketone, ethyl cyanoacetate, S8, and formamide has been described . This method is characterized by step economy, reduced catalyst loading, and easy purification .Scientific Research Applications
Antitumor Activity
Naphtho[2,3-b]furan-4,9-diones, including our compound of interest, have been investigated for their antitumor properties . These molecules exhibit potential as inhibitors of tumor cell growth and proliferation. Researchers have explored their effects on various cancer cell lines, making them promising candidates for further drug development.
Cytotoxic Activity
The compound’s cytotoxic activity against KB cells has drawn attention . KB cells are commonly used in cancer research due to their susceptibility to various cytotoxic agents. Investigating the mechanism of action and optimizing the compound’s cytotoxicity could lead to novel therapeutic strategies.
Antiviral Properties
Studies have demonstrated that naphtho[2,3-b]furan-4,9-diones possess antiviral activity against the Japanese encephalitis virus and Vero cells . These findings suggest potential applications in antiviral drug development. Further research is needed to elucidate the underlying mechanisms and optimize efficacy.
Inhibition of Human Keratinocyte Hyperproliferation
The compound has been identified as an inhibitor of human keratinocyte hyperproliferation . This property could be relevant in dermatological applications, such as treating skin disorders characterized by abnormal cell growth.
Scaffold for Novel Drug Discovery
Naphtho[2,3-b]furan-4,9-diones serve as promising scaffolds for drug discovery . Their unique structural features make them attractive starting points for designing new compounds with specific biological activities. Researchers can modify these scaffolds to enhance potency, selectivity, and pharmacokinetic properties.
Green Chemistry Applications
The visible-light-mediated [3+2] cycloaddition reaction used to synthesize these compounds operates under environmentally friendly conditions . This green chemistry approach contributes to sustainable drug development. Researchers can explore further applications of this synthetic method in other contexts.
properties
IUPAC Name |
2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18BrN3O2S2/c1-13-3-2-4-15(11-13)23-18(26)12-29-21-24-17-9-10-28-19(17)20(27)25(21)16-7-5-14(22)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCRCMMASIMPCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=C(C=C4)Br)SCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18BrN3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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